molecular formula C12H12BrNO2S B3035190 4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole CAS No. 303985-11-7

4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole

Cat. No. B3035190
CAS RN: 303985-11-7
M. Wt: 314.2 g/mol
InChI Key: HATTUPVLEWBXSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the coupling reaction between 4-bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) and benzene sulfonamide in the presence of copper(I) iodide. This reaction yields the corresponding N-aryl sulfonamide, which is then cyclized to form the isoxazole ring .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Sulfonamide-derived compounds, including those related to 4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole, have been synthesized and characterized for their biological activities. These compounds demonstrated moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).

Molecular and Structural Studies

  • The compound's molecular structure and bonding have been explored using X-ray diffraction and various spectroscopic methods. These studies provide insights into the molecular geometry and the nature of bonding within these compounds (Jia-Yu Yu et al., 2015).

Potential in Drug Discovery

  • Isoxazole derivatives, including structures similar to 4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole, have been identified as novel acetyl-lysine mimetic bromodomain ligands. This suggests potential applications in epigenetic regulation and as leads for the development of drugs targeting bromodomains (Hewings et al., 2011).

Antimicrobial and Antifungal Effects

  • Research indicates that derivatives of 4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole have demonstrated antimicrobial and antifungal properties. This makes them potential candidates for developing new antimicrobial agents (Apostol et al., 2022).

Inhibitory Activities in Cancer Research

  • Studies have also shown that 3,5-dimethylisoxazole derivatives can act as potent BRD4 inhibitors, suggesting their potential use in blocking proliferation in cancer cell lines (Li et al., 2018).

properties

IUPAC Name

4-[(4-bromophenyl)sulfinylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S/c1-8-12(9(2)16-14-8)7-17(15)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATTUPVLEWBXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole
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